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Compound of Interest

Compound Name:
1-(3-chlorophenyl)-1H-pyrazol-4-

amine

Cat. No.: B8734031

Get Quote

Executive Summary
1-(3-chlorophenyl)-1H-pyrazol-4-amine is a nitrogen-rich heterocyclic building block.[1][2] Its

structural utility lies in the 1-aryl-4-amino-pyrazole core, which mimics the adenine ring of ATP.

[2] This mimicry allows derivatives to bind competitively to the ATP-binding pocket of protein

kinases.[2] The 3-chlorophenyl substitution provides essential hydrophobic interactions within

the enzyme's "gatekeeper" region or allosteric pockets, enhancing selectivity over the

unsubstituted phenyl analogs.[2]
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Property Data

IUPAC Name 1-(3-chlorophenyl)-1H-pyrazol-4-amine

CAS Number 14044-27-0

Molecular Formula C9H8ClN3

Molecular Weight 193.63 g/mol

Primary Role
Kinase Inhibitor Scaffold, Agrochemical

Intermediate

Key Targets (Derivatives)
p38 MAPK, Src Family Kinases, AKT2, Factor

Xa

Mechanism of Action: Pharmacological &
Chemical[3][4][5]
Biological Mechanism (The "Hinge Binder" Hypothesis)
The core mechanism of action for this scaffold is ATP-Competitive Inhibition.[2] When

derivatized (typically via acylation or urea formation at the 4-amino position), the molecule

functions as a Type I or Type II kinase inhibitor.[2]

Adenine Mimicry: The pyrazole ring acts as a bioisostere for the adenine base of ATP.[2]

Hinge Region Interaction: The exocyclic amine (N4) and the pyrazole nitrogen (N2) form a

bidentate hydrogen-bonding network with the kinase hinge region (e.g., the backbone amide

of Met109 in p38 MAPK).

Hydrophobic Anchoring (The 3-Cl Effect): The 3-chlorophenyl group projects into the

hydrophobic back pocket (Selectivity Pocket).[2] The chlorine atom, being lipophilic and

electron-withdrawing, often targets the "gatekeeper" residue (e.g., Thr338 in c-Src or Thr106

in p38α), improving potency compared to unsubstituted analogs.

Chemical Mechanism (Synthetic Utility)
Chemically, the molecule acts as a nucleophilic aromatic platform.
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Nucleophilicity: The C4-amine is the primary nucleophile, allowing for the introduction of

"warheads" (e.g., acrylamides for covalent inhibition) or "tail" groups (e.g., ureas for DFG-out

stabilization).

Electronic Modulation: The 3-chlorophenyl group exerts an inductive effect (-I), slightly

reducing the basicity of the pyrazole nitrogens, which can improve metabolic stability by

reducing N-oxidation rates.[1][2]

Intrinsic Activity
In its underivatized form, the amine exhibits weak antioxidant and antimicrobial properties. It

functions as a radical scavenger, likely donating hydrogen atoms from the amine group to

neutralize reactive oxygen species (ROS), though this activity is sub-therapeutic compared to

its derivatives.

Structural Biology & Signaling Pathways[3]
The following diagram illustrates the synthesis of the scaffold and its subsequent

transformation into a bioactive kinase inhibitor, highlighting the critical signaling nodes it affects.
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Figure 1: Synthesis pathway and pharmacological intervention point of the 1-(3-
chlorophenyl)-1H-pyrazol-4-amine scaffold in kinase signaling.[1][2]
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Experimental Protocols
Synthesis of 1-(3-chlorophenyl)-1H-pyrazol-4-amine
This protocol describes the standard "Nitration-Reduction" route, which is preferred for its

scalability and regioselectivity.[1][2]

Reagents:

3-Chlorophenylhydrazine hydrochloride[1][2]

1,1,3,3-Tetramethoxypropane (TMP)

Nitric acid (fuming), Sulfuric acid (conc.)

Palladium on Carbon (10% Pd/C), Hydrogen gas (or Hydrazine hydrate)

Step 1: Cyclization to 1-(3-chlorophenyl)-1H-pyrazole

Dissolve 3-chlorophenylhydrazine HCl (10 mmol) in Ethanol (50 mL).

Add TMP (11 mmol) and catalytic HCl (0.5 mL).

Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Concentrate in vacuo.[2] Extract with DCM, wash with NaHCO3, dry over MgSO4.

Yield: ~85-90% of the pyrazole intermediate.[2]

Step 2: Nitration

Dissolve the pyrazole (5 mmol) in conc. H2SO4 (5 mL) at 0°C.

Dropwise add fuming HNO3 (1.2 eq) while maintaining temp < 10°C.

Stir at RT for 2 hours. (Nitration occurs preferentially at the C4 position).

Pour onto crushed ice. Filter the yellow precipitate (1-(3-chlorophenyl)-4-nitropyrazole).[2]

Recrystallize from Ethanol.[2]
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Step 3: Reduction to Amine

Suspend the nitropyrazole (2 mmol) in Methanol (20 mL).

Add 10% Pd/C (10 wt%).

Stir under H2 atmosphere (balloon pressure) for 4-6 hours.

Filter through Celite to remove catalyst.[2]

Evaporate solvent to yield 1-(3-chlorophenyl)-1H-pyrazol-4-amine as a light brown/off-

white solid.[2]

Kinase Binding Assay (Generic Protocol)
To validate the scaffold's utility, a competitive binding assay (e.g., LanthaScreen™) is used.

Preparation: Dissolve the amine or its derivative in 100% DMSO (10 mM stock).

Incubation: Mix Kinase (e.g., p38α, 5 nM), Alexa Fluor® Tracer (ATP mimic), and the test

compound in assay buffer.

Detection: Incubate for 60 min at RT. Measure TR-FRET signal.

Analysis: A decrease in TR-FRET signal indicates displacement of the tracer, confirming

ATP-competitive binding.[2]

Critical Quality Attributes (CQA)
When sourcing or synthesizing this material for research, the following specifications are critical

for reproducibility:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.echemi.com/sds/1-3-chlorophenyl-3-phenyl-1h-pyrazole-4-carbaldehyde-pd180810128856.html
https://www.benchchem.com/product/b8734031/docs?utm_src=pdf-body#the-1-3-chlorophenyl-1h-pyrazol-4-amine-scaffold-mechanism-application-guide
https://www.echemi.com/sds/1-3-chlorophenyl-3-phenyl-1h-pyrazole-4-carbaldehyde-pd180810128856.html
https://www.echemi.com/sds/1-3-chlorophenyl-3-phenyl-1h-pyrazole-4-carbaldehyde-pd180810128856.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8734031?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Attribute Specification Method

Purity >98.0% HPLC (254 nm)

Identity Conforms to Structure
1H-NMR (DMSO-d6), MS

(ESI+)

Appearance Off-white to light brown powder Visual

Solubility Soluble in DMSO, DMF, MeOH Visual

Residual Solvent <0.5% (EtOH/MeOH) GC-HS

Water Content <1.0% Karl Fischer

1H-NMR Signature (DMSO-d6, 400 MHz):

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

8.1-8.3 (s, 1H, Pyrazole-H5)

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7.4-7.8 (m, 4H, Ar-H, 3-Cl-phenyl pattern)

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

7.3 (s, 1H, Pyrazole-H3)

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

4.0-5.0 (br s, 2H, NH2)

Safety & Handling
Hazards: The compound is an aromatic amine.[2] Treat as a potential skin sensitizer and

irritant (H315, H319).

Toxicity: Specific toxicology data is limited; however, pyrazole amines can be toxic if ingested

(Acute Tox. 4).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the

amine group (N-oxide formation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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